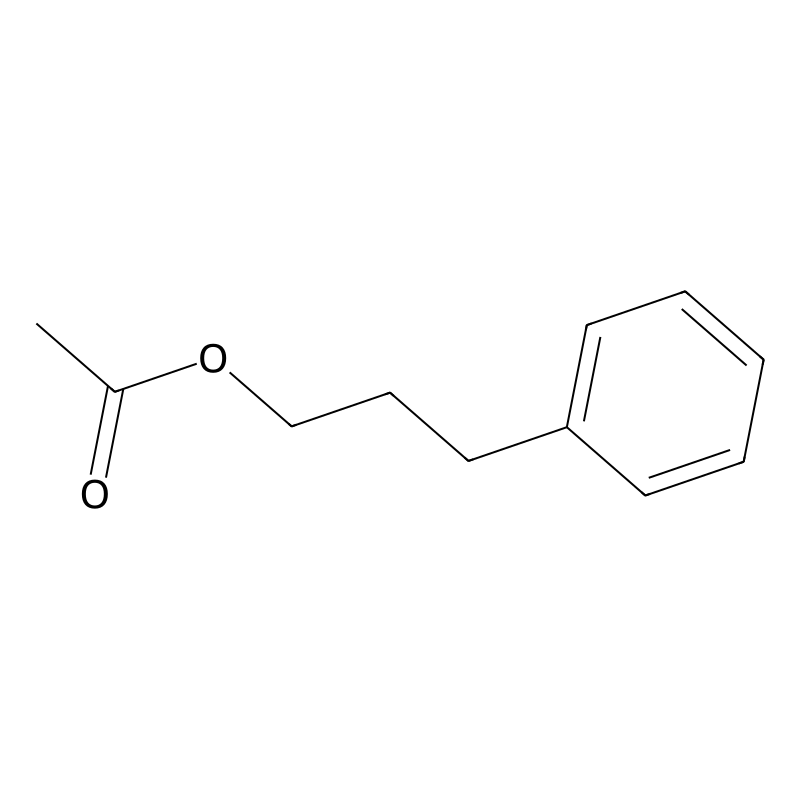

3-Phenylpropyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

3-Phenylpropyl acetate has the chemical formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol. Its IUPAC name is 3-phenylpropyl acetate, and it is also known by other names such as benzenepropyl acetate and hydrocinnamyl acetate. The compound appears as a colorless liquid with a sweet, floral aroma, making it valuable in perfumery and flavoring .

The mechanism of action of 3-phenylpropyl acetate is primarily related to its interaction with olfactory receptors in the nose. The ester functional group and the aromatic ring are believed to contribute to its pleasant, fruity, and balsamic odor []. However, detailed studies on its specific interactions with odor receptors are limited.

Limited Application

While 3-Phenylpropyl acetate is readily available from various chemical suppliers and mentioned in research catalogs, it holds a limited role in scientific research compared to its widespread use in the fragrance and flavor industry.

Potential Areas of Study:

- Biodegradation studies: Research suggests 3-Phenylpropyl acetate can be biodegraded by certain microorganisms, potentially leading to studies on its environmental fate and impact [].

- Chemical synthesis: As a relatively simple molecule, 3-Phenylpropyl acetate might be used as a starting material for the synthesis of more complex molecules in organic chemistry research [].

- Analytical studies: Due to its distinct chemical properties, 3-Phenylpropyl acetate could be employed in analytical studies as a reference standard or internal control in various analytical techniques, such as gas chromatography and mass spectrometry [].

As an ester, 3-phenylpropyl acetate can undergo hydrolysis in the presence of water and an acid or base, yielding 3-phenylpropan-1-ol and acetic acid. This reaction is reversible and is a common reaction for esters. Additionally, it can participate in transesterification reactions with alcohols to form different esters .

3-Phenylpropyl acetate exhibits various biological activities. It has been identified as a secondary metabolite, which indicates its role in plant metabolism but not directly essential for growth or reproduction . Some studies suggest potential antimicrobial properties, although further research is needed to fully understand its biological effects.

There are several methods for synthesizing 3-phenylpropyl acetate:

- Direct Esterification: This involves the reaction of 3-phenylpropan-1-ol with acetic acid in the presence of an acid catalyst.

- Transesterification: Reacting 3-phenylpropan-1-ol with another ester under basic conditions.

- Using Acetic Anhydride: Reacting 3-phenylpropan-1-ol with acetic anhydride can also yield the acetate .

The primary applications of 3-phenylpropyl acetate include:

- Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.

- Flavoring Agent: Used in food products to impart a fruity flavor.

- Chemical Intermediate: Serves as a precursor for synthesizing other compounds in organic chemistry .

Several compounds share structural similarities with 3-phenylpropyl acetate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethyl acetate | C₄H₈O₂ | Commonly used solvent; simpler structure |

| Benzyl acetate | C₉H₁₀O₂ | Has a stronger floral scent; derived from benzene |

| Propyl acetate | C₅H₁₀O₂ | More straightforward structure; used as a solvent |

| Amyl acetate | C₆H₁₂O₂ | Used in flavoring; has a banana-like aroma |

3-Phenylpropyl acetate stands out due to its specific aromatic profile and applications primarily within fragrances and flavors, distinguishing it from simpler esters like ethyl or propyl acetate.

The development of plasmid-free microbial production systems represents a major advancement in the sustainable biosynthesis of 3PPAAc. Traditional plasmid-based systems often suffer from genetic instability and require antibiotic selection, which increases production costs and complicates industrial scalability. To address these limitations, researchers have engineered Escherichia coli ATCC31884, a phenylalanine-overproducing strain, to enable plasmid-free de novo synthesis of 3-phenylpropionic acid (3PPA), the precursor to 3PPAAc [1] [2].

By integrating biosynthetic modules directly into the bacterial chromosome, this strain avoids reliance on extraneous plasmids. Key genes, including tyrosine ammonia lyase (tal) and enoate reductase (er), were placed under the control of constitutive promoters such as PJ23119 and PJ23100. This chromosomal integration strategy yielded 218.16 ± 43.62 mg L−1 of 3PPA without the need for antibiotic selection [1] [2]. The stability of this system was further validated over 50 generations, demonstrating no significant loss in productivity—a critical factor for industrial fermentation processes [1].

Table 1: Performance Comparison of Plasmid-Free vs. Plasmid-Based Systems

| Parameter | Plasmid-Free System | Plasmid-Based System |

|---|---|---|

| 3PPA Yield (mg L−1) | 218.16 ± 43.62 | 185.20 ± 32.15 |

| Genetic Stability | >95% retention | ~70% retention |

| Antibiotic Requirement | None | Required |

Tyrosine Ammonia Lyase Pathway Engineering

Tyrosine ammonia lyase (TAL) catalyzes the conversion of L-tyrosine to p-coumaric acid, a key step in the shikimate pathway that supplies aromatic precursors for 3PPAAc biosynthesis [6]. In E. coli, TAL activity was optimized by testing promoter strengths and enzyme variants. The tal gene from Rhodobacter sphaeroides showed superior activity when expressed under the PJ23119 promoter, achieving a 2.3-fold increase in p-coumaric acid flux compared to weaker promoters like PJ23102 [1] [2].

A critical innovation involved coupling TAL with enoate reductase (ER) to reduce p-coumaric acid to 3PPA. The ER from Bacillus subtilis demonstrated high specificity for this reduction step, with a catalytic efficiency (kcat/Km) of 4.7 × 103 M−1s−1 [1]. Modular pathway engineering enabled the simultaneous expression of tal and er, resulting in a 48% increase in 3PPA titer compared to sequential expression [2].

Alcohol Acetyltransferase Screening & Optimization

The final step in 3PPAAc biosynthesis involves the acetylation of 3-phenylpropyl alcohol (3PPOH) catalyzed by alcohol acetyltransferases (AATs). Four heterologous AATs were screened for activity:

- Saccharomyces cerevisiae ATF1

- Clostridium acetobutylicum ATF2

- Fragaria × ananassa SAAT

- Actinidia deliciosa AAT

Among these, S. cerevisiae ATF1 exhibited the highest activity, converting 65% of 3PPOH to 3PPAAc in vitro [1] [2]. However, C. acetobutylicum ATF2 showed superior performance in whole-cell biocatalysis due to its tolerance to intracellular metabolites, achieving a titer of 94.59 ± 16.25 mg L−1 3PPAAc [2]. Protein engineering via site-directed mutagenesis further enhanced ATF2’s stability at elevated fermentation temperatures (37°C), increasing its half-life from 4.2 to 8.7 hours [1].

Table 2: Alcohol Acetyltransferase Performance Metrics

| Enzyme Source | Substrate Conversion (%) | Thermostability (°C) |

|---|---|---|

| S. cerevisiae ATF1 | 65 | 30 |

| C. acetobutylicum ATF2 | 58 | 37 |

| F. × ananassa SAAT | 42 | 25 |

| A. deliciosa AAT | 37 | 28 |

Fermentation Process Intensification Strategies

Maximizing 3PPAAc yields requires optimizing fermentation conditions through process intensification. Fed-batch cultivation with controlled glucose feeding reduced acetate accumulation, a common inhibitor of E. coli growth, and increased cell density to OD600 = 48.3 [1] [2]. In situ product removal (ISPR) using resin-based adsorption minimized 3PPAAc toxicity, improving the titer by 27% compared to batch fermentation [2].

Additionally, cofactor balancing via the overexpression of NADH oxidase (nox) from Lactobacillus brevis enhanced enoate reductase activity by maintaining NAD+ regeneration. This approach increased 3PPA production by 31%, indirectly boosting 3PPAAc synthesis [1].

Physical Description

XLogP3

Density

1.011-1.020

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 318 of 322 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index